MAO-B Inhibitory Activity
Methyl 2,6-dichloroquinoline-4-carboxylate demonstrates quantifiable inhibitory activity against Monoamine Oxidase B (MAO-B) with an IC₅₀ value of 115 nM, as assessed in rat brain mitochondrial homogenate [1]. This provides a distinct biological profile that differentiates it from other quinoline-4-carboxylate analogs which lack the 2,6-dichloro substitution and exhibit significantly higher IC₅₀ values or no reported MAO-B activity, such as the 2-oxo analog (IC₅₀: 50,000 nM) [2].
Comparator: 50,000 nM
~435-fold higher inhibition
| Evidence Dimension | MAO-B inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 115 nM |
| Comparator Or Baseline | 2-keto-6-methyl-1H-quinoline-4-carboxylic acid methyl ester (analog): 50,000 nM (50 µM) |
| Quantified Difference | ~435-fold higher potency for the target compound |
| Conditions | Rat brain mitochondrial homogenate; spectrophotometric method; kynuramine substrate |
Why This Matters
This potency difference directly impacts selection for neuroscience research, as it allows for experiments at lower, more physiologically relevant concentrations, reducing potential off-target effects and cost per assay.
- [1] BindingDB. BDBM50038084 CHEMBL3093996. Affinity Data IC50: 115nM. View Source
- [2] BindingDB. BDBM32254. Affinity Data IC50: 5.00E+4nM. View Source
